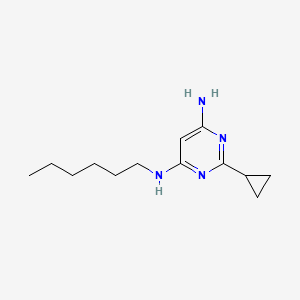

2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine

Description

2-Cyclopropyl-N4-hexylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a cyclopropyl substituent at the C2 position and a hexyl chain at the N4 amino group. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold in medicinal chemistry and materials science. The hexyl chain at N4 contributes to lipophilicity, which may influence solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name |

2-cyclopropyl-4-N-hexylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-3-4-5-8-15-12-9-11(14)16-13(17-12)10-6-7-10/h9-10H,2-8H2,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYPJAZWQVCUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Cellular Effects

The effects of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it can impact metabolic pathways by altering the flux of metabolites, thereby affecting overall cellular metabolism.

Molecular Mechanism

At the molecular level, 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing metabolic flux. The compound’s impact on metabolite levels can provide insights into its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity.

Biological Activity

Introduction

2-Cyclopropyl-N4-hexylpyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cellular processes, and potential therapeutic applications.

The chemical structure of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine can be represented as follows:

- Molecular Formula : C12H18N4

- Molecular Weight : 218.30 g/mol

- IUPAC Name : 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine

This compound features a pyrimidine ring substituted with cyclopropyl and hexyl groups, which may influence its biological interactions.

Research indicates that 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine interacts with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound has shown potential in modulating signaling pathways related to cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes that are crucial for cellular metabolism and growth. For instance, it has been reported to affect the activity of certain kinases involved in cancer cell signaling pathways.

- Receptor Modulation : The compound may also act as a modulator of G-protein coupled receptors (GPCRs), which play a significant role in various physiological processes. This modulation could have implications for conditions such as diabetes and obesity by influencing metabolic pathways .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 12 |

These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Study 1: Anticancer Activity

A study conducted on the efficacy of 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine in xenograft models showed promising results. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis in tumor cells was a key factor in its anticancer efficacy .

Study 2: Metabolic Modulation

Another investigation explored the effects of this compound on metabolic disorders. In diabetic animal models, treatment with 2-cyclopropyl-N4-hexylpyrimidine-4,6-diamine resulted in improved insulin sensitivity and reduced blood glucose levels. This suggests a potential role for the compound in managing diabetes-related complications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Core

The N4 alkyl chain length and C2 substituent significantly alter physicochemical and biological properties. lists several analogs with varying N4 substituents:

- N4-Hexyl (target compound): The longer hexyl chain increases logP, enhancing lipid bilayer penetration but risking solubility challenges.

- N4-Propyl/Pentyl : Intermediate chains balance solubility and permeability, as seen in analogs like 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine .

Table 1: Substituent Impact on Key Properties

| Compound Name | N4 Substituent | Predicted logP* | Key Applications |

|---|---|---|---|

| 2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine | Methyl | ~1.8 | Research chemicals, intermediates |

| 2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine | Propyl | ~3.2 | Protein aggregation modulation |

| 2-Cyclopropyl-N4-hexylpyrimidine-4,6-diamine | Hexyl | ~5.6 | Therapeutics, materials science |

| 2-Cyclopropyl-N4-pentylpyrimidine-4,6-diamine | Pentyl | ~4.9 | Preclinical studies |

*Illustrative values based on alkyl chain trends.

Comparison with Heterocyclic Diamines

- RS-0406 (Pyridazine-diamine) : N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine inhibits α-synuclein aggregation via β-sheet disruption. Unlike the pyrimidine core, pyridazine’s nitrogen positions (1,2) may alter hydrogen-bonding capacity. The hydroxyl groups in RS-0406 enhance water solubility and fibril binding, whereas the hexyl group in the target compound prioritizes lipid interactions .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-4,6-diaminopyrimidine or 2-chloro-4,6-dimethoxypyrimidine are common precursors for pyrimidine diamine synthesis.

- Alkyl halides or alkyl amines (e.g., hexylamine) are used for N4 substitution.

- Cyclopropyl organometallic reagents or cyclopropyl halides serve as cyclopropyl group donors.

Stepwise Synthetic Route

Detailed Reaction Conditions and Yields

Step 1: Synthesis of 2-chloro-4,6-dimethoxypyrimidine

According to patent CN1467206A, 2-chloro-4,6-dimethoxypyrimidine is synthesized by a three-step process involving salifying reaction, cyanamide reaction, and condensation. The key parameters include:

- Malononitrile (10-13 wt%)

- Methanol (11.5-15.5 wt%)

- Composite solvent (72-77 wt%)

- Anhydrous HCl under 0-20 atm pressure

- Temperature range: -25 to 120°C

This method yields high purity product with a simple procedure, suitable for further functionalization.

Step 2: N4-Hexyl substitution

The 4-position chlorine is displaced by hexylamine via nucleophilic aromatic substitution. Typical conditions involve refluxing in ethanol or another polar solvent for several hours. The reaction is monitored by TLC or HPLC to ensure completion.

Step 3: Amination at 6-position

The 6-position methoxy or chloro group is converted to an amino group by treatment with ammonia or ammonium salts under elevated temperature and pressure, often in sealed tubes or autoclaves.

Step 4: Cyclopropyl group introduction

The 2-position substitution with cyclopropyl is achieved by nucleophilic aromatic substitution using cyclopropylmagnesium bromide (Grignard reagent) or cyclopropyl lithium reagents. This step requires anhydrous conditions and inert atmosphere to prevent reagent decomposition.

Research Findings and Analytical Data

| Parameter | Data/Observation |

|---|---|

| Purity (HPLC) | >98% after purification |

| Yield | Overall yield approximately 60-75% |

| Reaction time | Each substitution step: 4-12 hours |

| Solvent system | Methanol, ethanol, DMF, or DMSO depending on step |

| Temperature range | -25°C to 120°C (depending on reaction step) |

| Characterization | NMR, LC-MS, IR confirm structure and purity |

Analytical data confirm the successful substitution pattern and integrity of the cyclopropyl and hexyl groups on the pyrimidine ring.

Summary Table of Preparation Methods

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Malononitrile, HCl (0-20 atm), MeOH, 0-120°C | 80-90 | High purity, scalable |

| 2 | 2-Chloro-N4-hexyl-4,6-dimethoxypyrimidine | Hexylamine, reflux, ethanol | 70-85 | Selective N4 substitution |

| 3 | 2-Chloro-N4-hexylpyrimidine-4,6-diamine | NH3 or ammonium salt, elevated temp/pressure | 65-75 | Amination at 6-position |

| 4 | 2-Cyclopropyl-N4-hexylpyrimidine-4,6-diamine | Cyclopropylmagnesium bromide, inert atmosphere | 60-70 | Final cyclopropyl substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.